2-Methoxyanofinic acid

Descripción general

Descripción

2-Methoxyanofinic acid is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyanofinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methoxy-2,2-dimethylchromene with a carboxylating agent. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxyanofinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carboxylic acid group may produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Methoxyanofinic acid has been studied for its potential therapeutic effects in several areas:

- Anti-infective Properties : Research indicates that this compound exhibits significant antibacterial activity. A study involving propolis from Wallacetrigona incisa highlighted its effectiveness as an antibacterial agent, suggesting its potential use in developing new antibiotics or treatments for infections .

- Cellular Mechanisms : The compound is implicated in various cellular processes, including apoptosis, autophagy, and cell cycle regulation. It interacts with multiple signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cancer research and treatment strategies .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases .

Antibacterial Applications

The antibacterial properties of this compound have been substantiated through various studies:

- In vitro Studies : Laboratory tests have demonstrated that this compound effectively inhibits the growth of several bacterial strains. Its mechanism of action includes disrupting bacterial cell wall synthesis and function .

- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with bacterial proteins, providing insights into its potential as a lead compound for new antibiotic development .

Environmental Applications

Recent investigations have explored the use of this compound in environmental contexts:

- Flue Gas Desulfurization (FGD) : The compound has been identified as a potential additive in FGD systems aimed at reducing sulfur emissions from coal-fired power plants. Its role could be to enhance the efficiency of mercury capture and minimize re-emission during the desulfurization process .

- Bioremediation : Given its natural origin and bioactivity, there is potential for using this compound in bioremediation strategies to detoxify contaminated environments, although this application requires more extensive research.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Methoxyanofinic acid and its derivatives involves interactions with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular pathways may vary depending on the specific derivative and its target organism.

Comparación Con Compuestos Similares

Similar Compounds

7-Ethoxy-6-methoxy-2,2-dimethylchromene: This compound has similar structural features but with an ethoxy group instead of a methoxy group.

2,2-Dimethylchromene derivatives: These compounds share the core chromene structure and exhibit similar chemical properties.

Uniqueness

2-Methoxyanofinic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

2-Methoxyanofinic acid is an iridoid compound primarily derived from the plant Gentiana macrophylla. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This article explores the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

Overview of this compound

- Chemical Structure : this compound is characterized by its iridoid structure, which is typical of many compounds found in the Gentiana genus. Iridoids are known for their varied biological activities and therapeutic potentials.

- Source : It is predominantly extracted from Gentiana macrophylla, a plant recognized for its medicinal properties.

Cytotoxic Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research on fractions derived from Gentiana macrophylla demonstrated that certain iridoids, including this compound, possess the ability to inhibit cell proliferation in cancerous cells.

- Case Study : A study analyzing the cytotoxic effects on MDA-MB-231 breast cancer cells showed that fractions containing iridoids had IC50 values indicating effective inhibition of cell growth. The most active fraction exhibited an IC50 value comparable to cisplatin, a well-known chemotherapeutic agent .

| Fraction | IC50 Value (μg/mL) |

|---|---|

| Cisplatin | 53.37 |

| Fraction B (active) | 65.43 |

| Other Fractions | Varied (e.g., A: 453.36) |

Antimicrobial and Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has demonstrated antimicrobial and anti-inflammatory activities:

- Anti-inflammatory Activity : Extracts from Gentiana macrophylla, which include this compound, showed promising results in reducing inflammation markers in vitro. The methanol extracts particularly exhibited significant anti-inflammatory effects .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it may inhibit bacterial growth, contributing to its potential as a therapeutic agent .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the disruption of cellular signaling pathways involved in proliferation .

- Inhibition of Migration : Research indicates that this compound can inhibit cell migration, a critical factor in cancer metastasis. This was evidenced by reduced migration rates in treated MDA-MB-231 cells compared to controls .

Comparative Analysis with Other Iridoids

To contextualize the efficacy of this compound, a comparative analysis with other known iridoids was conducted:

| Compound | Source | Cytotoxic Activity (IC50 μg/mL) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Gentiana macrophylla | 65.43 | Significant |

| Trans-4-methoxycinnamaldehyde | E. pavieana | 39.33 | Moderate |

| Other Iridoids | Various | Varies | Varies |

Propiedades

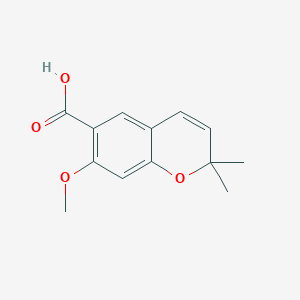

IUPAC Name |

7-methoxy-2,2-dimethylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-13(2)5-4-8-6-9(12(14)15)11(16-3)7-10(8)17-13/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJWSWIKHOYGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.